1,4-Dimethyl-1H-indazole-5-boronic acid

Catalog No.
S2689738
CAS No.
1262512-81-1; 1310405-36-7
M.F
C9H11BN2O2
M. Wt
190.01
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dimethyl-1H-indazole-5-boronic acid

Unmethylated indazole boronic acids compromise API efficacy through uncontrolled tautomerization and free biaryl rotation. 1,4-Dimethyl-1H-indazole-5-boronic acid solves this:

  • N1-methyl locks the 1H-tautomer for predictable hydrogen bonding and analytical integrity.
  • C4-methyl provides steric hindrance that restricts rotation, locking the biaryl into an active orthogonal conformation critical for deep-pocket TLR7/8 and kinase inhibitor binding.
  • Free boronic acid (no pinacol) improves atom economy by ~30% and reduces purification steps.

Ideal for early discovery to process scale.

CAS Number

1262512-81-1; 1310405-36-7

Product Name

1,4-Dimethyl-1H-indazole-5-boronic acid

IUPAC Name

(1,4-dimethylindazol-5-yl)boronic acid

Molecular Formula

C9H11BN2O2

Molecular Weight

190.01

InChI

InChI=1S/C9H11BN2O2/c1-6-7-5-11-12(2)9(7)4-3-8(6)10(13)14/h3-5,13-14H,1-2H3

InChI Key

ATHVOUQWKYPARY-UHFFFAOYSA-N

SMILES

B(C1=C(C2=C(C=C1)N(N=C2)C)C)(O)O

solubility

not available

Synonyms

(1,4-Dimethyl-1H-indazol-5-yl)boronic acid, 1,4-Dimethyl-1H-indazole-5-boronic acid, 1,4-Dimethylindazole-5-boronic acid, 1,4-Dimethyl-1H-indazol-5-ylboronic acid

Purity

≥98%

Package Size

250 mg, 1 g, 5 g

1,4-Dimethyl-1H-indazole-5-boronic acid (CAS 1310405-36-7) is a highly specialized, bi-alkylated heterocyclic building block engineered for Suzuki-Miyaura cross-coupling applications in pharmaceutical development [1]. Featuring a reactive boronic acid at the C5 position, flanked by a critical steric methyl group at C4 and a tautomer-locking methyl group at N1, this compound is primarily procured to introduce conformationally restricted indazole pharmacophores into complex active pharmaceutical ingredients (APIs). It is a cornerstone precursor in the synthesis of next-generation kinase inhibitors and Toll-like receptor (TLR) antagonists, where precise control over biaryl dihedral angles and predictable hydrogen-bonding profiles are required to achieve high target selectivity and favorable pharmacokinetic properties [2].

Research Fit

Distinct 1,4-dimethyl substitution pattern for steric SAR exploration
Boronic acid handle for Suzuki–Miyaura cross-coupling workflows
Reported building block for kinase inhibitor synthesis

Procurement substitution with unmethylated or mono-methylated analogs, such as 1-methyl-1H-indazole-5-boronic acid, fundamentally compromises the resulting API's efficacy and developability [1]. The C4-methyl group is not merely a lipophilic modifier; it acts as a mandatory steric barrier that restricts rotation around the newly formed biaryl bond post-coupling, locking the molecule into an orthogonal active conformation required for deep-pocket target binding, such as in TLR7/8 inhibition [2]. Furthermore, substituting with an N-unsubstituted indazole introduces dynamic 1H/2H tautomerization, which dilutes the active mole fraction, complicates analytical characterization, and increases the risk of off-target binding, making this specific di-methylated regioisomer strictly non-interchangeable for advanced drug design [1].

Substitution Risk

Factor
1,4-Dimethyl-5-boronic acid
Generic Analog Risk
C4 Methyl Group
Unique steric environment for coupling
Missing in 1-methyl or 1,3-dimethyl analogs; may alter reactivity
Regioisomeric Identity
CAS 1310405-36-7, verified boronic acid at C5
Risk of misidentification with 1,5-dimethyl-4-boronic acid isomer (same MW)
Target Application
Kinase inhibitor research (reported)
Non-specific analogs may not reproduce kinase-target engagement

Conformational Locking and Target Affinity

When integrated into biaryl systems, the C4-methyl group of 1,4-dimethyl-1H-indazole-5-boronic acid introduces significant ortho-steric hindrance compared to the unhindered 1-methyl-1H-indazole-5-boronic acid [1]. This steric bulk increases the rotational energy barrier around the biaryl axis, forcing the indazole ring into a highly restricted, non-planar conformation. In the development of tetrahydropyrazolopyrimidine-based TLR7/8 antagonists, this precise conformational locking is directly correlated with a multi-fold increase in target binding affinity, as the planar inactive state is energetically prohibited [2].

Evidence DimensionBiaryl rotational restriction and active conformation stabilization
Target Compound DataC4-methylated biaryl products exhibit locked, non-planar orthogonal conformations
Comparator Or Baseline1-Methyl-1H-indazole-5-boronic acid (lacks C4 methyl, allows free rotation and planar inactive states)
Quantified DifferenceElimination of planar conformations, driving exponential increases in specific pocket-binding affinity
ConditionsIn silico modeling and in vitro TLR7/8 antagonist assays

Buyers must select the C4-methylated building block when the downstream API requires a rigid, non-planar biaryl axis to achieve high target potency.

Substitution Pattern
Reported
1,4-dimethyl vs 1-methyl only
Unique steric environment for SAR exploration
Data to verify; source-specific review

Atom Economy vs. Pinacol Ester

For large-scale synthesis, the free boronic acid form (1,4-dimethyl-1H-indazole-5-boronic acid) offers a significant mass-efficiency advantage over its pinacol ester counterpart [1]. With a molecular weight of 190.01 g/mol versus 272.15 g/mol for the BPin ester, the free acid provides an approximately 30% improvement in atom economy. Furthermore, utilizing the free acid eliminates the generation of pinacol as a stoichiometric byproduct during the Suzuki-Miyaura coupling, streamlining downstream aqueous workup and reducing organic waste disposal costs [1].

Evidence DimensionAtom economy and byproduct generation
Target Compound Data190.01 g/mol MW; 0% pinacol byproduct
Comparator Or Baseline1,4-Dimethyl-1H-indazole-5-boronic acid pinacol ester (272.15 g/mol MW; generates stoichiometric pinacol)
Quantified Difference~30% higher atom economy and elimination of pinacol cleavage/removal steps
ConditionsIndustrial-scale Suzuki-Miyaura cross-coupling

Procuring the free acid form reduces raw material mass requirements and simplifies post-reaction purification, directly lowering manufacturing costs.

Purity Grade
Supplier specification
98%
Supports reproducible coupling and screening
Compared to 96% for 1,3-dimethyl analog

Robust Coupling Yield with Steric Hindrance

A common concern with ortho-substituted boronic acids is a reduction in cross-coupling efficiency due to steric hindrance at the transmetalation step. However, 1,4-dimethyl-1H-indazole-5-boronic acid demonstrates robust manufacturability when paired with appropriate palladium catalysts [1]. In the synthesis of complex pharmaceutical intermediates, such as ER-893987 precursors, optimized Suzuki conditions utilizing this boronic acid routinely achieve isolated yields exceeding 70%, proving that its critical steric features do not fatally compromise synthetic throughput [2].

Evidence DimensionCross-coupling isolated yield
Target Compound Data>70% isolated yield in complex API synthesis
Comparator Or BaselineStandard unhindered boronic acid baselines (typically 80-90% yield)
Quantified DifferenceMaintains highly viable >70% yields despite the challenging ortho-methyl group
ConditionsPd-catalyzed Suzuki-Miyaura coupling with complex aryl halides

Provides procurement confidence that the required steric modifications for biological activity will not cause unacceptable yield losses during scale-up.

Application Context
Class-level inference
Kinase inhibitor development
May support kinase research programs
Context-dependent; supplier application notes

Elimination of Tautomeric Variability

Unsubstituted indazoles exist in a dynamic equilibrium between 1H and 2H tautomers, which complicates crystallization, formulation, and target binding predictability. The N1-methylation in 1,4-dimethyl-1H-indazole-5-boronic acid permanently locks the heterocycle into a single tautomeric state[1]. Compared to using 4-methyl-1H-indazole-5-boronic acid, this fixation ensures that the resulting API maintains a consistent hydrogen-bond acceptor/donor profile, significantly improving lot-to-lot reproducibility in physicochemical assays and reducing the risk of polymorphic instability during solid-state formulation [1].

Evidence DimensionTautomeric state stability
Target Compound Data100% fixed N1-methyl state
Comparator Or Baseline4-Methyl-1H-indazole-5-boronic acid (dynamic 1H/2H tautomeric mixture)
Quantified DifferenceComplete elimination of tautomeric variability
ConditionsSolution-phase and solid-state API characterization

Selecting the N1-methylated precursor is essential for regulatory and formulation predictability, avoiding the analytical nightmares associated with tautomeric mixtures.

Regioisomeric Identity
Head-to-head
C5‑boronic acid vs C4‑boronic acid isomer
Verifiable identity ensures correct SAR outcome
Analytical context; HPLC/NMR recommended

Conformationally Locked TLR7/8 Antagonists

In the development of therapies for autoimmune diseases like Systemic Lupus Erythematosus (SLE), 1,4-dimethyl-1H-indazole-5-boronic acid is the optimal precursor. The C4-methyl group provides the necessary steric hindrance to lock the biaryl conformation of tetrahydropyrazolopyrimidine derivatives, a feature directly linked to high target affinity [1].

Highly Selective Kinase Inhibitors

For kinase inhibitor discovery, the fixed tautomeric state achieved via N1-methylation ensures a predictable hydrogen-bonding profile. This allows medicinal chemists to precisely target specific kinase ATP-binding pockets without the off-target flexibility and analytical complications associated with unmethylated indazole analogs [2].

High-Atom-Economy Process Scale-Up

When transitioning from discovery to process scale, procuring the free boronic acid form rather than the pinacol ester provides a ~30% improvement in atom economy. This eliminates stoichiometric pinacol waste during Suzuki-Miyaura couplings, streamlining downstream purification and reducing overall manufacturing costs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Distinct 1,4-dimethyl steric profile; boronic acid handle
Suzuki coupling efficiency; library purity and diversity
Regioisomerically pure biaryl synthesis
Verified regioisomeric identity (CAS, InChI Key)
HPLC/NMR identity confirmation; isomeric purity
Oncology pathway SAR studies
Indazole pharmacophore with 1,4-dimethyl substitution
Kinase selectivity panel; cell-based assay response

Wikipedia

(1,4-Dimethyl-1H-indazol-5-yl)boronic acid

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